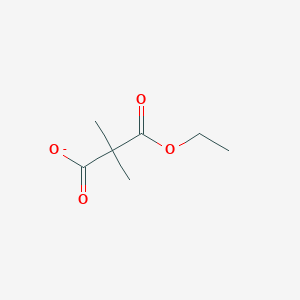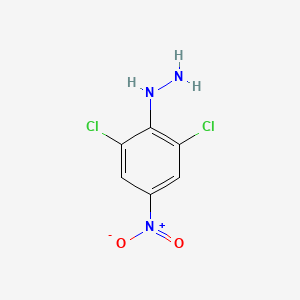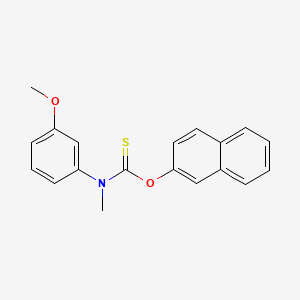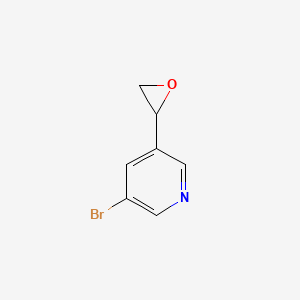
3-Bromo-5-(oxiran-2-yl)pyridine
Übersicht
Beschreibung
3-Bromo-5-(oxiran-2-yl)pyridine is a heterocyclic organic compound that features a bromine atom and an oxirane ring attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(oxiran-2-yl)pyridine typically involves the bromination of 5-oxiranyl-pyridine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-(oxiran-2-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to remove the bromine atom or to open the oxirane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.
Major Products Formed:
Nucleophilic Substitution: Products such as 3-azido-5-oxiranyl-pyridine or 3-thio-5-oxiranyl-pyridine.
Oxidation: Products like 3-bromo-5-dihydroxy-pyridine.
Reduction: Products such as 3-bromo-5-hydroxy-pyridine or 3-bromo-5-alkyl-pyridine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(oxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(oxiran-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules, while the bromine atom can participate in halogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-2-oxiranyl-pyridine
- 5-Bromo-2-oxiranyl-pyridine
- 3-Chloro-5-oxiranyl-pyridine
Comparison: 3-Bromo-5-(oxiran-2-yl)pyridine is unique due to the specific positioning of the bromine atom and the oxirane ring on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to its analogs. For example, the position of the bromine atom can influence the compound’s ability to undergo nucleophilic substitution reactions, while the oxirane ring’s position can affect its reactivity towards oxidation and reduction .
Eigenschaften
Molekularformel |
C7H6BrNO |
|---|---|
Molekulargewicht |
200.03 g/mol |
IUPAC-Name |
3-bromo-5-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C7H6BrNO/c8-6-1-5(2-9-3-6)7-4-10-7/h1-3,7H,4H2 |
InChI-Schlüssel |
GTLZPFBXTPUGHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)trimethylsilane](/img/structure/B8612550.png)
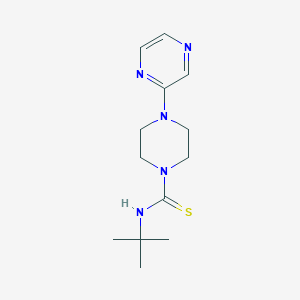
![N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide](/img/structure/B8612563.png)
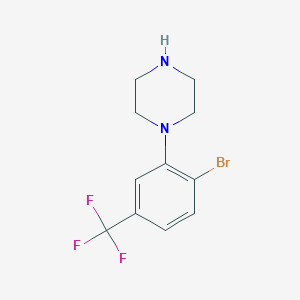
![2-[(3,4-Dichlorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8612578.png)


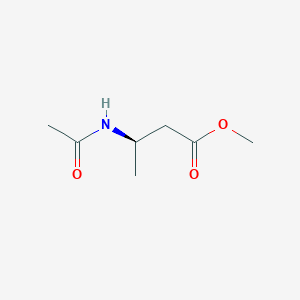
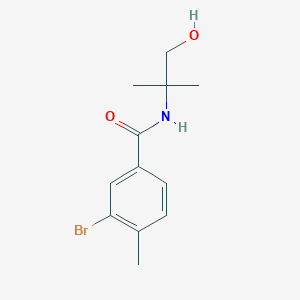
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol](/img/structure/B8612606.png)
